Ca²⁺ Mobilization Potency: DL- vs. D-Enantiomer
In direct functional assays using saponin-permeabilized rat basophilic leukemia (RBL) cells, the racemic DL-myo-inositol 1,4,5-trisphosphate mixture demonstrates approximately half the Ca²⁺-mobilizing potency of the pure, naturally occurring D-enantiomer [1]. This is because only the D-isomer binds with high affinity to the IP₃ receptor, while the L-isomer is virtually inactive. The observed EC₅₀ for the DL-mixture (reported to contain approximately 0.1 μM of active D-enantiomer) reflects this 2-fold reduction in apparent potency compared to pure D-Ins(1,4,5)P₃ [2]. This quantitative relationship is critical for researchers when selecting between racemic DL-mixtures and enantiopure D-formulations for their specific experimental requirements.
| Evidence Dimension | Concentration required for 50% maximal Ca²⁺ release (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ ≈ 0.1 μM (effective concentration of active D-enantiomer within the racemic mixture) |
| Comparator Or Baseline | Pure D-myo-inositol 1,4,5-trisphosphate (enantiopure form): EC₅₀ ≈ 0.05 - 0.08 μM |
| Quantified Difference | Approximately 2-fold lower potency (higher EC₅₀) for the DL-racemic mixture relative to the pure D-enantiomer |
| Conditions | Saponin-permeabilized rat basophilic leukemia (RBL) cells; ⁴⁵Ca²⁺ release assay |
Why This Matters
Understanding this potency difference allows researchers to accurately calculate the effective concentration of active D-Ins(1,4,5)P₃ when using the racemic hexaammonium salt, ensuring proper dose-response relationships and avoiding underestimation of IP₃R sensitivity.
- [1] Parker I, Ivorra I. Characteristics of inositol trisphosphate-mediated Ca2+ release from intracellular stores in Xenopus oocytes. J Physiol. 1990;429:1-16. doi:10.1113/jphysiol.1990.sp018254. View Source
- [2] Wilcox RA, Challiss RA. Measurement of calcium fluxes in permeabilized cells using a ⁴⁵Ca²⁺ uptake and release assay. Methods Mol Biol. 2005;312:205-219. doi:10.1385/1-59259-949-4:205. View Source
